(5-Chloro-6-ethoxynaphthalen-2-yl)boronic acid
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Overview
Description
(5-Chloro-6-ethoxynaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-ethoxynaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed coupling of an aryl halide with a diboron reagent under mild conditions. This reaction is known for its high efficiency and functional group tolerance .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods allow for the efficient handling of organolithium reagents and the subsequent electrophilic quenching to produce the desired boronic acid in high yields .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-6-ethoxynaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) and bases like potassium carbonate or cesium carbonate. The reaction is usually carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .
Major Products Formed: The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-6-ethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research
Properties
Molecular Formula |
C12H12BClO3 |
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Molecular Weight |
250.49 g/mol |
IUPAC Name |
(5-chloro-6-ethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H12BClO3/c1-2-17-11-6-3-8-7-9(13(15)16)4-5-10(8)12(11)14/h3-7,15-16H,2H2,1H3 |
InChI Key |
OXESIOLUSJNWHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(C=C2)OCC)Cl)(O)O |
Origin of Product |
United States |
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